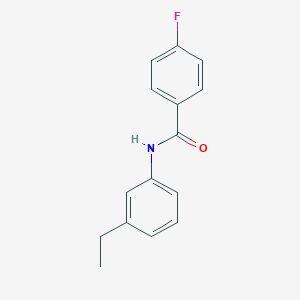

N-(3-Ethylphenyl)-4-fluorobenzamide

Description

N-(3-Ethylphenyl)-4-fluorobenzamide is a benzamide derivative featuring a fluorine atom at the para-position of the benzoyl group and a 3-ethylphenyl substituent on the amide nitrogen. This compound is structurally characterized by its planar benzamide core, which facilitates electronic delocalization, and the ethyl group at the meta-position of the aromatic ring, which introduces steric and hydrophobic effects.

Properties

Molecular Formula |

C15H14FNO |

|---|---|

Molecular Weight |

243.28g/mol |

IUPAC Name |

N-(3-ethylphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C15H14FNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

KAQZMGJIZWJTPK-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3-Ethylphenyl)-4-fluorobenzamide and its analogs, supported by experimental data from the evidence:

Key Comparative Insights:

Electronic and Steric Effects :

- The ethyl group in this compound increases lipophilicity compared to analogs like N-(dimethylcarbamothioyl)-4-fluorobenzamide, which has a polar thiourea group. This difference impacts solubility and bioavailability .

- Fluorine substitution at the benzamide’s para-position (common across all analogs) enhances electron withdrawal, stabilizing the amide bond and influencing redox behavior, as seen in electroactive metal complexes .

Functional Versatility: Thiourea derivatives (e.g., N-(dimethylcarbamothioyl)-4-fluorobenzamide) exhibit robust coordination with transition metals (Cu²⁺, Ni²⁺), forming square-planar complexes with delocalized electronic structures. These complexes show reversible redox peaks in cyclic voltammetry, unlike non-thiourea analogs . Ztz240’s pyridinyl-chlorine motif enhances its bioactivity, demonstrating isoform-specific modulation of potassium channels, a property absent in ethylphenyl-substituted benzamides .

Applications in Drug Development: DAFBA’s diethylaminoethyl side chain improves water solubility, making it suitable for radiopharmaceutical applications. In contrast, this compound’s ethyl group may favor blood-brain barrier penetration .

Research Findings and Data Tables

Table 1: Comparative Electrochemical Data for Benzamide Analogs

Table 2: Solubility and LogP Predictions*

| Compound | Solubility in DMSO (mg/mL) | Calculated LogP |

|---|---|---|

| This compound | ~25 (estimated) | 3.2 |

| N-(Dimethylcarbamothioyl)-4-fluorobenzamide | >50 | 1.8 |

| DAFBA | >100 | 2.1 |

*Data extrapolated from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.